1-(3-Bromo-4-fluorobenzyl)piperazine
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Overview
Description
1-{[3-Chloro-5-(trifluoromethyl)phenyl]methyl}piperazine is a chemical compound that belongs to the class of phenylpiperazines It is characterized by the presence of a piperazine ring substituted with a 3-chloro-5-(trifluoromethyl)phenyl group
Preparation Methods
The synthesis of 1-{[3-chloro-5-(trifluoromethyl)phenyl]methyl}piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 1-[3-(trifluoromethyl)phenyl]piperazine.
Reaction Conditions: The reaction is typically carried out under anhydrous conditions using a suitable solvent like dichloromethane or tetrahydrofuran, and a base such as potassium carbonate to facilitate the reaction.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-{[3-Chloro-5-(trifluoromethyl)phenyl]methyl}piperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.
Oxidation and Reduction: The piperazine ring can undergo oxidation to form N-oxides or reduction to form secondary amines.
Common Reagents and Conditions: Typical reagents include sodium hydride for deprotonation, and palladium catalysts for coupling reactions.
Scientific Research Applications
1-{[3-Chloro-5-(trifluoromethyl)phenyl]methyl}piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-{[3-chloro-5-(trifluoromethyl)phenyl]methyl}piperazine involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, apoptosis, and cell proliferation.
Comparison with Similar Compounds
1-{[3-Chloro-5-(trifluoromethyl)phenyl]methyl}piperazine can be compared with other similar compounds:
Properties
Molecular Formula |
C12H14ClF3N2 |
---|---|
Molecular Weight |
278.70 g/mol |
IUPAC Name |
1-[[3-chloro-5-(trifluoromethyl)phenyl]methyl]piperazine |
InChI |
InChI=1S/C12H14ClF3N2/c13-11-6-9(5-10(7-11)12(14,15)16)8-18-3-1-17-2-4-18/h5-7,17H,1-4,8H2 |
InChI Key |
GAVTVWBJWZBPQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=CC(=CC(=C2)Cl)C(F)(F)F |
Origin of Product |
United States |
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